![molecular formula C8H14ClN3O2 B1652444 [2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439902-56-3](/img/structure/B1652444.png)
[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride
Vue d'ensemble
Description
[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O2 and a molecular weight of 219.67 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of [2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(2-methoxyethoxy)pyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride include other pyrimidine derivatives such as:
- 2-Aminopyrimidine
- 4,6-Dimethylpyrimidine
- 2,4-Dichloropyrimidine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methanamine and methoxyethoxy substituents, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
[2-(2-methoxyethoxy)pyrimidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-12-4-5-13-8-10-3-2-7(6-9)11-8;/h2-3H,4-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWMFUUJVULTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-56-3 | |
| Record name | 4-Pyrimidinemethanamine, 2-(2-methoxyethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



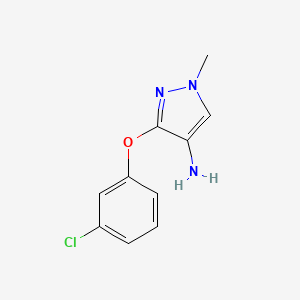
![[2,4'-Bipyridine]-3-carboxylic acid dihydrochloride](/img/structure/B1652367.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B1652368.png)


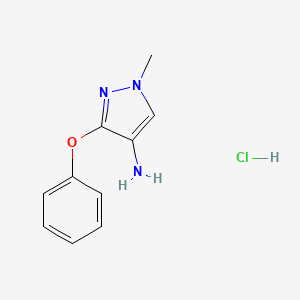
![4-[(E)-2-(1-naphthyl)vinyl]biphenyl](/img/structure/B1652377.png)
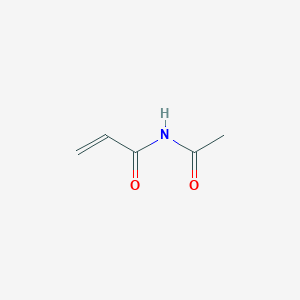
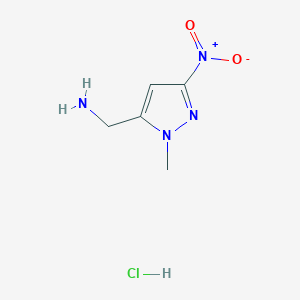
![(4-Chloro-2,5-dimethylpyrazol-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone;hydrochloride](/img/structure/B1652380.png)
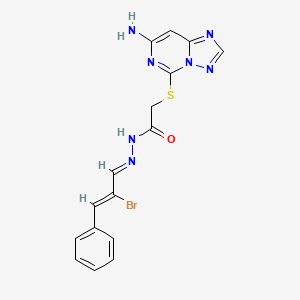

![Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate](/img/structure/B1652384.png)
